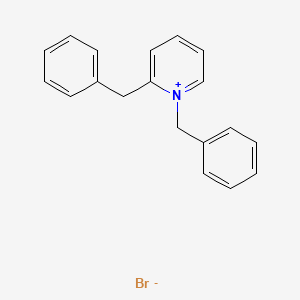

1,2-Dibenzylpyridin-1-ium bromide

Beschreibung

Eigenschaften

CAS-Nummer |

21966-05-2 |

|---|---|

Molekularformel |

C19H18BrN |

Molekulargewicht |

340.3 g/mol |

IUPAC-Name |

1,2-dibenzylpyridin-1-ium;bromide |

InChI |

InChI=1S/C19H18N.BrH/c1-3-9-17(10-4-1)15-19-13-7-8-14-20(19)16-18-11-5-2-6-12-18;/h1-14H,15-16H2;1H/q+1;/p-1 |

InChI-Schlüssel |

RZSLPDFXSWNKIR-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC=CC=[N+]2CC3=CC=CC=C3.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibenzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the pyridine, followed by the addition of benzyl bromide to form the quaternary ammonium salt. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dibenzylpyridin-1-ium bromide may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibenzylpyridin-1-ium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand for palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: The major products include substituted pyridinium salts.

Oxidation and Reduction: The products are the corresponding pyridine derivatives.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with aryl boronic acids.

Wissenschaftliche Forschungsanwendungen

1,2-Dibenzylpyridin-1-ium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of surfactants and as an intermediate in the synthesis of other quaternary ammonium salts

Wirkmechanismus

The mechanism of action of 1,2-Dibenzylpyridin-1-ium bromide involves its interaction with various molecular targets. As a quaternary ammonium salt, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and cell lysis. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, thereby affecting metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Pyridinium Bromides

- The absence of aromatic substituents diminishes π-π stacking interactions, affecting crystalline packing and thermal stability .

- 1-Benzylpyridinium Chloride (C₁₂H₁₂ClN, 205.68 g/mol): The chloride counterion and single benzyl substitution differentiate this compound. Chloride’s smaller ionic radius may enhance lattice energy, increasing melting points relative to bromide salts. Mono-benzylation reduces lipophilicity compared to the dibenzyl analogue, impacting applications in hydrophobic media .

Piperidinium Bromides

- 1,1-Diethyl-2,6-dimethylpiperidin-1-ium Bromide (C₁₁H₂₄BrN, 250.22 g/mol): The saturated piperidinium ring lacks aromaticity, reducing resonance stabilization and polarizability. Aliphatic substituents (diethyl, dimethyl) lower density (1.235 g/cm³) and refractive index (1.526) compared to aromatic analogues. This compound’s flexibility may enhance solubility in nonpolar solvents .

Counterion and Ionic Interactions

In 1,2-Dibenzylpyridin-1-ium bromide, bromide’s polarizability may facilitate ion-pairing with the pyridinium cation, as seen in LiBr-containing aggregates (e.g., dynamic tetrameric structures in cyclopropyllithium systems) . Chloride salts, however, often exhibit stronger lattice energies due to smaller size, leading to distinct solubility profiles .

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Substituents | Counterion | Density (g/cm³) | Refractive Index |

|---|---|---|---|---|---|---|

| 1,2-Dibenzylpyridin-1-ium bromide | C₁₉H₁₈BrN | 340.22 | 1,2-dibenzyl | Br⁻ | N/A | N/A |

| 1-Ethylpyridinium bromide | C₇H₁₀BrN | 204.07 | 1-ethyl | Br⁻ | - | - |

| 1-Benzylpyridinium chloride | C₁₂H₁₂ClN | 205.68 | 1-benzyl | Cl⁻ | - | - |

| 1,1-Diethyl-2,6-dimethylpiperidin-1-ium bromide | C₁₁H₂₄BrN | 250.22 | 1,1-diethyl, 2,6-dimethyl | Br⁻ | 1.235 | 1.526 |

Note: Data gaps (-) indicate unavailable values in cited sources.

- Lipophilicity : The dibenzyl substitution in the target compound enhances hydrophobicity, favoring applications in phase-transfer catalysis or ionic liquids.

Research Findings and Implications

- Aggregation Behavior: NMR studies on LiBr-organolithium systems reveal that bromide promotes dynamic equilibria between dimeric and tetrameric aggregates . Analogously, 1,2-Dibenzylpyridin-1-ium bromide may exhibit ion-pairing dynamics influenced by solvent polarity.

- Thermodynamic Stability : Eyring parameters (ΔH‡, ΔS‡) for LiBr-containing aggregates suggest solvent-dependent stabilization . For the target compound, similar solvent effects could modulate solubility and ionic conductivity.

Q & A

Q. What are the optimal synthetic routes for 1,2-Dibenzylpyridin-1-ium bromide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves quaternization of pyridine derivatives with benzyl bromide. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity by stabilizing ionic intermediates.

- Temperature Control : Reflux conditions (80–100°C) promote complete benzylation while minimizing side reactions.

- Purification : Recrystallization from ethanol/ethyl acetate mixtures improves purity, with yields often exceeding 70% after iterative solvent optimization . Note: Substitution reactions may require stoichiometric adjustments if competing nucleophiles (e.g., halides) are present in the system.

Q. Which spectroscopic techniques are critical for characterizing 1,2-Dibenzylpyridin-1-ium bromide, and what spectral markers confirm its structure?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Look for deshielded pyridinium protons (δ 8.5–9.5 ppm) and benzyl methylene signals (δ 4.5–5.5 ppm). Aromatic protons typically split into complex multiplet patterns due to restricted rotation .

- X-ray Diffraction (XRD) : Resolves crystal packing and confirms the cationic pyridinium geometry. SHELX software is widely used for structure refinement, though centrosymmetric twinning must be ruled out via Flack or Rogers parameters .

- FTIR : Stretching vibrations for C-Br (600–500 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of 1,2-Dibenzylpyridin-1-ium bromide?

Structural ambiguities often arise from:

- Enantiomorph-Polarity Errors : Use Flack’s x parameter (superior to Rogers’ η) to detect and correct for centrosymmetric twinning in non-merohedral crystals .

- Disorder Modeling : Apply SHELXL’s PART instruction to refine disordered benzyl groups, leveraging constraints (e.g., SIMU, DELU) to stabilize thermal parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry, and validate hydrogen bonding networks using Mercury’s void analysis .

Q. What methodologies elucidate the reaction mechanisms of 1,2-Dibenzylpyridin-1-ium bromide in nucleophilic substitution reactions?

Mechanistic studies require:

- Kinetic Profiling : Monitor reaction progress via in situ ¹H NMR to identify intermediates (e.g., SN2 transition states).

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps in deprotonation-assisted substitutions .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies and orbital interactions, validating experimental data through Gaussian or ORCA software .

Q. How can computational chemistry predict the physicochemical properties of 1,2-Dibenzylpyridin-1-ium bromide for tailored applications?

Integrate computational and experimental workflows:

- Solubility Prediction : COSMO-RS simulations estimate solubility in ionic liquids or aqueous buffers, guiding solvent selection for catalysis or biological assays .

- Stability Analysis : Molecular dynamics (MD) simulations assess thermal decomposition pathways, identifying vulnerable bonds (e.g., C-N cleavage in pyridinium cores) under varying pH conditions .

- Electrostatic Potential Mapping : Visualize charge distribution to predict supramolecular interactions (e.g., π-stacking in crystal engineering) .

Methodological Considerations

- Data Contradictions : Cross-validate NMR and XRD results when discrepancies arise (e.g., unexpected diastereomers). Adjust refinement parameters in SHELXL iteratively .

- Reaction Optimization : Design fractional factorial experiments to isolate critical variables (e.g., solvent polarity, counterion effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.